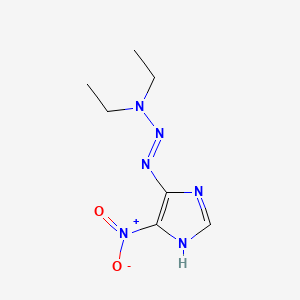

4-(3,3-Diethyltriazeno)-5-nitroimidazole

Description

4-(3,3-Diethyltriazeno)-5-nitroimidazole is a nitroimidazole derivative characterized by a nitro group at position 5 of the imidazole ring and a diethyltriazeno substituent at position 2. Nitroimidazoles are renowned for their bioreductive activation mechanism, where intracellular reduction of the nitro group generates cytotoxic radicals, enabling antimicrobial, antiparasitic, and radiosensitizing activities .

Properties

CAS No. |

82039-95-0 |

|---|---|

Molecular Formula |

C7H12N6O2 |

Molecular Weight |

212.21 |

IUPAC Name |

N-ethyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]ethanamine |

InChI |

InChI=1S/C7H12N6O2/c1-3-12(4-2)11-10-6-7(13(14)15)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9)/b11-10+ |

InChI Key |

NCDIUSQDEWJYNR-ZHACJKMWSA-N |

SMILES |

CCN(CC)N=NC1=C(NC=N1)[N+](=O)[O-] |

Isomeric SMILES |

CCN(CC)/N=N/C1=C(NC=N1)[N+](=O)[O-] |

Canonical SMILES |

CCN(CC)N=NC1=C(NC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

A. 4-(Phenylsulfonylmethyl)-5-nitroimidazoles Compounds like those synthesized via vicarious nucleophilic substitution (VNS) at position 4 (e.g., phenylsulfonylmethyl derivatives) exhibit potent activity against Clostridioides difficile and protozoa. For instance, compound 12a (MIC = 0.5 μM against Giardia) outperforms metronidazole (MIC = 2 μM) . In contrast, the diethyltriazeno group in the target compound may confer greater lipophilicity, influencing tissue penetration and resistance profiles .

B. 1-Methyl-5-nitroimidazoles with 2-Position Substitutions highlights 1-methyl-5-nitroimidazoles substituted at position 2 (e.g., hydrazones of 1-methyl-5-nitroimidazole-2-aldehyde). These derivatives show amoebicidal activity 2–8× stronger than metronidazole, attributed to enhanced nitro radical stability. However, the target compound’s triazeno group at position 4 may redirect reactivity toward different biological targets, such as bacterial FabH enzymes .

C. 4-(3,3-Dimethyltriazeno)imidazole-5-carboxamide (DIC) DIC, a triazeno-imidazole antineoplastic agent, undergoes N-demethylation to form active metabolites. While structurally distinct (carboxamide vs. nitro group), its triazeno moiety shares similarities with the target compound. DIC’s metabolism is mediated by hepatic microsomes, suggesting that the diethyltriazeno group in 4-(3,3-Diethyltriazeno)-5-nitroimidazole may similarly influence pharmacokinetics .

Functional Analogues: Nitroimidazoles with Diverse Bioactivities

A. Antiparasitic Agents

- Metronidazole and Hybrids: Metronidazole-Schiff base hybrids (e.g., compounds 29–50) exhibit IC₅₀ values of 0.7–20 μM against Plasmodium falciparum, comparable to chloroquine (IC₅₀ = 0.05 μM) . The target compound’s triazeno group could enhance DNA alkylation, a mechanism less explored in classical 5-nitroimidazoles.

- Conjugated 5-Nitroimidazoles: Derivatives with extended conjugation (e.g., compound 14 in ) achieve MICs of 0.5 μM against metronidazole-resistant Giardia. The diethyltriazeno group’s resonance effects may similarly stabilize nitro radical intermediates .

B. Radiosensitizers

- Nimorazole: A 5-nitroimidazole derivative with morpholine, nimorazole shows a sensitizer enhancement ratio (SER) of 1.45 under hypoxia. The target compound’s triazeno group may improve hypoxic selectivity, though this requires validation .

C. Antifungal/Antibacterial Agents

- 2-Methyl-5-nitroimidazoles: Substitutions at position 1 (e.g., propyl or ethyl groups) correlate with antibacterial potency. The diethyltriazeno group’s bulkiness may hinder penetration into gram-negative bacteria but enhance gram-positive targeting .

Key Comparative Data

Mechanistic and Resistance Considerations

- Bioreduction: Unlike 4-nitroimidazoles, 5-nitroimidazoles require six-electron reduction for activation. Resistance in Bacteroides fragilis arises from alternative reduction to non-toxic amines, bypassing nitro radical formation .

- Mutagenicity: Nitroimidazoles with bulky substituents (e.g., phenylsulfonylmethyl) show reduced mutagenicity compared to metronidazole . This suggests the target compound’s triazeno group may offer a safer profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.